molecular formula C34H54N2O6S2 B2976415 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine CAS No. 2249623-44-5

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine

Cat. No. B2976415
CAS RN: 2249623-44-5
M. Wt: 650.93
InChI Key: YBHSRHIKLQYUGA-UHFFFAOYSA-N
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Description

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine, commonly known as BB5, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. BB5 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for the development of novel drugs.

Mechanism of Action

BB5 acts as an inhibitor of various enzymes and receptors by binding to their active sites and blocking their activity. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, as well as receptors such as the α1-adrenergic receptor.
Biochemical and physiological effects:
BB5 has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, its inhibitory activity against carbonic anhydrase makes it a potential candidate for the treatment of glaucoma, while its inhibitory activity against acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BB5 is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of drugs for various diseases. However, one of the limitations of BB5 is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on BB5. One potential direction is to further explore its inhibitory activity against various enzymes and receptors, and to identify new targets for drug development. Another potential direction is to develop new synthetic methods for BB5 that can improve its solubility and make it easier to work with in lab experiments. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of BB5, and to evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

BB5 can be synthesized using a multi-step reaction sequence, starting from commercially available starting materials. The synthesis involves the reaction of 5-tert-butyl-2-(pentyloxy)benzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is followed by purification steps such as column chromatography to obtain pure BB5.

Scientific Research Applications

BB5 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of drugs for various diseases.

properties

IUPAC Name

1,4-bis[(5-tert-butyl-2-pentoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O6S2/c1-9-11-13-23-41-29-17-15-27(33(3,4)5)25-31(29)43(37,38)35-19-21-36(22-20-35)44(39,40)32-26-28(34(6,7)8)16-18-30(32)42-24-14-12-10-2/h15-18,25-26H,9-14,19-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSRHIKLQYUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine

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